4-Chloro-1-fluoro-2-(methoxymethoxy)benzene
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Overview
Description
4-Chloro-1-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClFO2. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methoxymethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-chloro-1-fluoro-2-nitrobenzene.
Methoxymethoxy Substitution: The nitro group is reduced to an amine, which is then protected with a methoxymethyl group using methoxymethyl chloride and a base like sodium hydride.
Final Product Formation: The protected amine is then subjected to a halogenation reaction to introduce the chlorine and fluorine atoms, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include methoxymethyl chloride, sodium hydride, and halogenating agents .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-fluoro-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, biaryl compounds, and various functionalized aromatic compounds .
Scientific Research Applications
4-Chloro-1-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-fluoro-4-(methoxymethoxy)benzene: Similar structure but different substitution pattern.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of methoxymethoxy.
4-Bromo-2-fluoroanisole: Contains a bromo group instead of chlorine.
1-Bromo-4-chloro-2-fluorobenzene: Contains a bromo group instead of methoxymethoxy.
Uniqueness
4-Chloro-1-fluoro-2-(methoxymethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in the synthesis of specialized compounds and in various research applications .
Properties
IUPAC Name |
4-chloro-1-fluoro-2-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOFIUAAADZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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